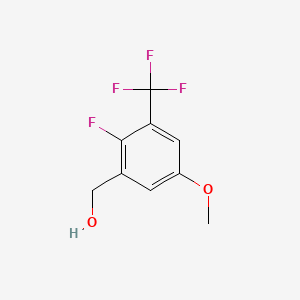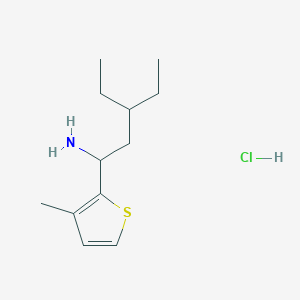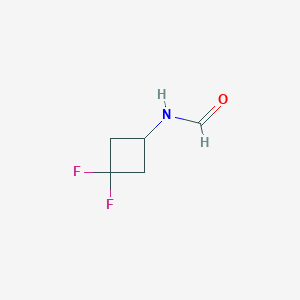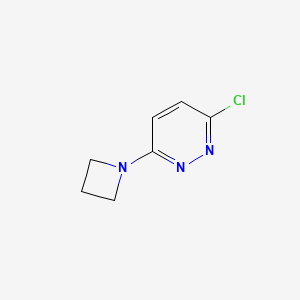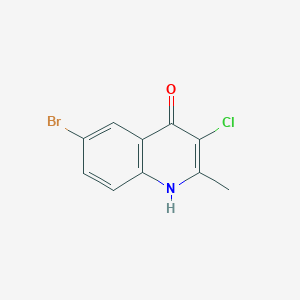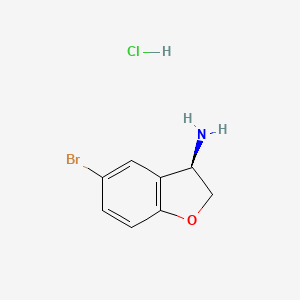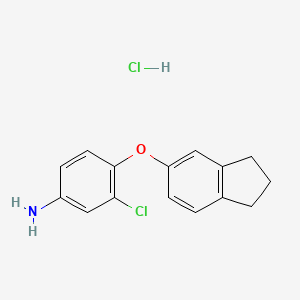
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride
Descripción general
Descripción
3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline hydrochloride is a chemical compound with the molecular formula C15H14ClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is 259.74 . For a more detailed molecular structure analysis, you may need to refer to a dedicated chemical database or software.Physical And Chemical Properties Analysis
The molecular formula of 3-Chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline is C15H14ClNO, and its molecular weight is 259.74 . For a comprehensive analysis of its physical and chemical properties, you may need to refer to a dedicated chemical database or software.Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of chloroaniline derivatives and their labeling with radioactive isotopes indicates the importance of these compounds in studying environmental pollutants and their behavior. For example, Bergman, Bamford, and Wachtmeister (1981) detailed the synthesis of [14C] labeled polychlorobiphenyls derived from labeled chloroanilines, showcasing the methodologies for incorporating chloroaniline structures into more complex molecules for environmental studies (Bergman, Bamford, & Wachtmeister, 1981).
Antimicrobial Activity
Compounds structurally related to chloroanilines have been evaluated for their antimicrobial properties, indicating potential applications in developing new antimicrobial agents. For instance, Habib, Hassan, and El-Mekabaty (2013) synthesized novel quinazolinone derivatives and evaluated their antimicrobial activity, demonstrating the potential use of chloroaniline derivatives in medicinal chemistry (Habib, Hassan, & El‐Mekabaty, 2013).
Propiedades
IUPAC Name |
3-chloro-4-(2,3-dihydro-1H-inden-5-yloxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO.ClH/c16-14-9-12(17)5-7-15(14)18-13-6-4-10-2-1-3-11(10)8-13;/h4-9H,1-3,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOPIDLDMPEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-((2,3-dihydro-1H-inden-5-yl)oxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)
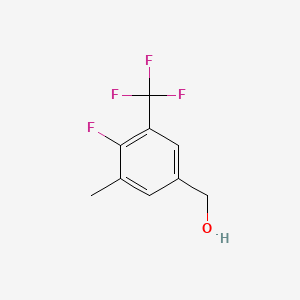
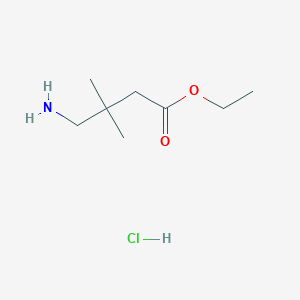
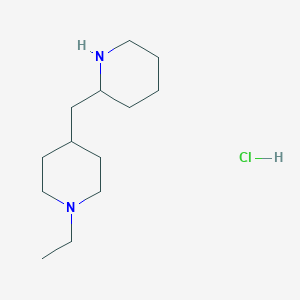
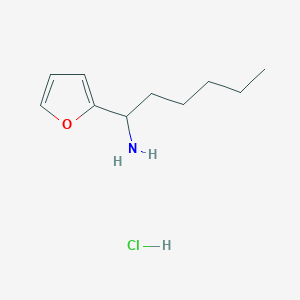
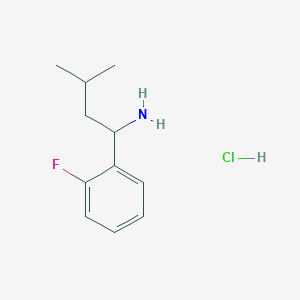
![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)
